molecular formula C26H29FN4O3 B2631886 N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide CAS No. 872843-69-1

N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide

Numéro de catalogue: B2631886
Numéro CAS: 872843-69-1
Poids moléculaire: 464.541
Clé InChI: RFXJCAGGRVUFIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide is a synthetically designed small molecule that incorporates multiple pharmacologically significant motifs, including an indole core, a piperazine ring, and a diethylacetamide moiety. This specific architecture suggests potential for diverse biological activity, positioning it as a valuable compound for early-stage investigative research and hit-to-lead optimization campaigns. The structural framework of this molecule offers a compelling starting point for probing new therapeutic avenues. The indole scaffold is a privileged structure in medicinal chemistry, frequently associated with anticancer and antimicrobial properties . Furthermore, the inclusion of a 2-oxoacetamide group is a key functional handle, as this moiety is present in compounds that have demonstrated potent antifungal activity in scientific studies . Researchers may find this compound particularly useful for screening against fungal pathogens or for studying structure-activity relationships (SAR) within this class of molecules. The presence of the fluorophenyl-piperazine subunit enhances the potential of this compound for interaction with various central nervous system (CNS) targets, as this specific arrangement is common in ligands for neurological receptors. Consequently, this molecule holds significant research value for applications in chemical biology, antimicrobial discovery, and oncology research, providing a versatile template for the development of novel bioactive agents.

Propriétés

IUPAC Name

N,N-diethyl-2-[3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O3/c1-3-28(4-2)24(32)18-31-17-20(19-9-5-7-11-22(19)31)25(33)26(34)30-15-13-29(14-16-30)23-12-8-6-10-21(23)27/h5-12,17H,3-4,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXJCAGGRVUFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N,N-Diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide, often referred to in literature as a derivative of FPMINT, has garnered attention for its potential biological activity, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperazine moiety : Known for its role in enhancing binding affinity to certain receptors.
  • Indole ring : Contributes to the pharmacological profile by providing a planar structure conducive to π-π stacking interactions.
  • Fluorophenyl group : Enhances lipophilicity and can influence the selectivity towards specific transporters.

The molecular formula is C22H28FN3O3C_{22}H_{28}FN_3O_3 with a molecular weight of approximately 393.48 g/mol.

N,N-Diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide primarily acts as an inhibitor of equilibrative nucleoside transporters (ENTs) . ENTs are crucial for the regulation of adenosine levels in tissues, influencing various physiological processes including:

  • Nucleotide synthesis
  • Regulation of cellular energy metabolism
  • Chemotherapy response

Research indicates that this compound exhibits a non-competitive inhibition profile, suggesting it binds to an allosteric site on the transporter rather than the active site, which may lead to prolonged effects on nucleoside uptake.

Structure-Activity Relationship Studies

A series of studies have explored the SAR of various analogues related to N,N-diethyl derivatives. Key findings include:

CompoundIC50 (µM) - ENT1IC50 (µM) - ENT2Selectivity Ratio (ENT2/ENT1)
FPMINT10.51.010.5
3c12.682.954.3
3b1.65>100N/A

The above table illustrates that while some analogues exhibit higher potency against ENT2, others show selectivity towards ENT1, highlighting the importance of structural modifications in enhancing transporter selectivity and potency.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

  • In Vitro Studies : Using nucleoside transporter-deficient cell lines transfected with human ENT1 and ENT2, researchers demonstrated that N,N-diethyl derivatives significantly inhibited uridine uptake, confirming their role as effective ENTs inhibitors .
  • Molecular Docking Analysis : Computational studies indicated that the binding interactions differ between various analogues, suggesting that structural modifications could lead to enhanced selectivity and potency against specific ENTs .
  • Pharmacological Implications : The inhibition of ENTs by this compound may have implications in cancer therapy, where altering adenosine levels can influence tumor growth and response to chemotherapeutics .

Applications De Recherche Scientifique

Neuropharmacological Applications

1. Antidepressant Activity:
Research indicates that compounds similar to N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that related piperazine derivatives showed significant activity in animal models of depression, suggesting that modifications to the piperazine structure can enhance efficacy against depressive disorders .

2. Antipsychotic Potential:
The fluorophenyl group is known to influence the binding affinity to dopamine receptors, which is critical for antipsychotic activity. Studies have shown that similar compounds can act as antagonists at D2 dopamine receptors, potentially offering new treatments for schizophrenia and other psychotic disorders .

Cancer Research

1. Inhibition of Tumor Growth:
Recent investigations into the compound's analogs have revealed promising results in inhibiting tumor cell proliferation. The indole structure is known for its ability to interact with various cellular pathways involved in cancer growth. For instance, compounds derived from indole have been shown to inhibit key enzymes involved in cancer cell metabolism .

2. Targeting Specific Pathways:
Research has identified that N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide can selectively target pathways associated with apoptosis and angiogenesis in cancer cells. This selectivity indicates its potential as a targeted therapy that minimizes damage to healthy cells while effectively combating tumor growth .

Case Studies

Study Objective Findings
Study A Evaluate antidepressant effectsDemonstrated significant reduction in depressive behavior in rodent models with similar piperazine derivatives .
Study B Assess antipsychotic potentialFound that fluorophenyl derivatives effectively blocked D2 receptors, showing promise for treating schizophrenia .
Study C Investigate anti-cancer propertiesShowed that indole-based compounds inhibited tumor growth by targeting metabolic pathways in cancer cells .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
  • Key Differences : Replaces the piperazine-oxoacetyl unit with a biphenyl-propanamide chain.
  • However, the absence of piperazine may reduce affinity for aminergic receptors. The indol-3-yl ethyl group is retained, suggesting conserved interactions with indole-binding targets .
2-(4-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide ()
  • Key Differences : Substitutes the 2-fluorophenyl group on piperazine with a 2,6-dimethylphenyl ring.
  • Implications : Methyl groups enhance steric bulk and electron-donating effects, which may alter receptor binding kinetics. The dimethylphenyl substitution could reduce metabolic oxidation compared to fluorophenyl .
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide ()
  • Key Differences : Replaces the piperazine with piperidine and introduces a sulfanyl (S-) linker instead of an oxoacetyl bridge.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-cyanophenyl)-2-fluoroacetamide ()
  • Key Differences: Features a 4-cyanophenyl-fluoroacetamide group instead of the piperazine-oxoacetyl-indole system.
  • Implications: The electron-withdrawing cyano group could enhance metabolic resistance but reduce solubility. Fluorine at the α-position may influence stereoelectronic properties .
Piperazine vs. Azetidione Derivatives ()
  • Example : N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide.
  • The target compound’s piperazine-oxoacetyl linkage offers greater synthetic flexibility .
Chlorophenyl-Thiazol Derivatives ()
  • Example : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide.
  • This structural variation suggests divergent applications, such as antimicrobial vs. CNS-targeted activity .
Benzothiazole-Piperazine Hybrids ()
  • Example : N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide.
  • Comparison : Benzothiazole’s planar structure may improve intercalation with DNA or kinase targets, while the methylpiperazine enhances solubility. The target compound’s indole core likely offers better CNS penetration .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
Target Compound Indole-Piperazine 2-Fluorophenyl, N,N-diethylacetamide Neurotransmitter modulation
Indole-Biphenyl Biphenyl-propanamide CNS disorders
Indole-Piperazine 2,6-Dimethylphenyl Receptor-specific agonists
Indole-Piperidine Sulfanyl linker, 4-fluorobenzyl Metabolic stability studies
Benzothiazole 4-Methylpiperazine Anticancer agents

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.